molecular formula C5H12FNO B6152374 1-(dimethylamino)-3-fluoropropan-2-ol CAS No. 1512-56-7

1-(dimethylamino)-3-fluoropropan-2-ol

Cat. No. B6152374
CAS RN: 1512-56-7
M. Wt: 121.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Dimethylamino)-3-fluoropropan-2-ol (DMFP) is an organic compound with a broad range of applications in the pharmaceutical and chemical industries. It is a colorless liquid with a boiling point of 145.7°C and a melting point of -75.3°C. DMFP is soluble in water and has a molecular weight of 135.12 g/mol. It is a common component of many pharmaceutical and chemical products, including anesthetics, antiseptics, disinfectants, and solvents.

Scientific Research Applications

1-(dimethylamino)-3-fluoropropan-2-ol has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a solvent for various reactions, and as a reactant in the manufacture of drugs and other chemicals. It is also used in the synthesis of a variety of fluorinated compounds and in the production of polymers. In addition, this compound is used in the synthesis of pharmaceuticals and in the development of new drugs.

Mechanism of Action

1-(dimethylamino)-3-fluoropropan-2-ol is an organic compound with a broad range of applications in the pharmaceutical and chemical industries. Its mechanism of action is not well understood, but it is thought to act as a proton donor, donating a proton to the target molecule. This proton donation is believed to be the mechanism by which this compound exerts its effects.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects. It is known to act as an anesthetic, antiseptic, and disinfectant, and is used in the treatment of various illnesses, including pain, inflammation, and infection. It is also used in the treatment of certain cancers, including prostate and breast cancer. In addition, this compound has been used in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(dimethylamino)-3-fluoropropan-2-ol in laboratory experiments include its low cost, high solubility in water, and its ability to act as a proton donor. Its low cost makes it an attractive choice for many laboratory experiments. Its high solubility in water allows it to be used in a wide variety of reactions and experiments. Its ability to act as a proton donor makes it useful in the synthesis of various compounds and in the production of polymers.
The limitations of using this compound in laboratory experiments include its low boiling point and its tendency to react with other compounds. Its low boiling point means that it can easily evaporate during the course of a reaction, which can lead to loss of product. Its tendency to react with other compounds can lead to unwanted side reactions, which can reduce the yield of the desired product.

Future Directions

For the use of 1-(dimethylamino)-3-fluoropropan-2-ol include its use in the synthesis of new drugs and in the development of new polymers. It could also be used in the development of new anesthetics, antiseptics, and disinfectants. In addition, it could be used in the development of new treatments for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, it could be used in the development of new methods for the synthesis of fluorinated compounds.

Synthesis Methods

1-(dimethylamino)-3-fluoropropan-2-ol can be synthesized by several methods. The most common method is the reaction of 2-bromopropan-1-ol with dimethylamine in the presence of a base, such as sodium hydroxide. The reaction is exothermic and produces a colorless liquid. The reaction can be carried out in a single-pot process or in a two-pot process. In the single-pot process, the reactants are combined in a suitable reaction vessel, heated, and stirred until the reaction is complete. In the two-pot process, the reactants are first combined in one vessel and heated, then transferred to a second vessel and stirred until the reaction is complete.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(dimethylamino)-3-fluoropropan-2-ol involves the reaction of 3-fluoropropan-2-ol with dimethylamine in the presence of a suitable catalyst.", "Starting Materials": [ "3-fluoropropan-2-ol", "Dimethylamine", "Catalyst" ], "Reaction": [ "Step 1: Add 3-fluoropropan-2-ol and dimethylamine to a reaction flask in a 1:1 molar ratio.", "Step 2: Add a suitable catalyst to the reaction mixture.", "Step 3: Heat the reaction mixture to a suitable temperature and stir for a suitable time.", "Step 4: Cool the reaction mixture and extract the product using a suitable solvent.", "Step 5: Purify the product using a suitable method such as distillation or chromatography." ] }

CAS RN

1512-56-7

Molecular Formula

C5H12FNO

Molecular Weight

121.2

Purity

95

Origin of Product

United States

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